Methyl 4-(2-hydroxyethyl)phenylacetate

Description

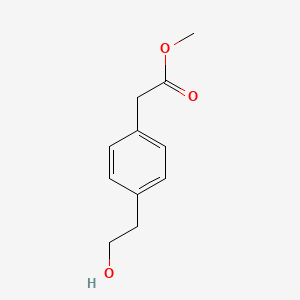

Methyl 4-(2-hydroxyethyl)phenylacetate is an aromatic ester with the molecular formula C₁₁H₁₄O₃. Its structure consists of a phenyl ring substituted at the para position with a 2-hydroxyethyl group (–CH₂CH₂OH) and an acetoxymethyl ester (–COOCH₃) at the adjacent position.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-[4-(2-hydroxyethyl)phenyl]acetate |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3 |

InChI Key |

VSMNIGUSIJEJSD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Methyl 4-(2-hydroxyethyl)phenylacetate with other methyl-substituted phenylacetates:

<sup>a</sup>logP values estimated using computational tools (e.g., ChemDraw).

Key Observations :

- Lipophilicity increases with non-polar substituents (e.g., methyl, chloro), as seen in Methyl 4-methylphenylacetate (logP 2.1) and Methyl 4-chlorophenylacetate (logP 2.5) .

Antitumor Potential

- Sodium phenylacetate (parent acid of methyl phenylacetate) demonstrates antitumor activity by inducing differentiation in leukemia cells (HL-60) and activating PPARγ, a nuclear receptor linked to tumor suppression . Analogues with electron-withdrawing groups (e.g., chloro, iodo) show enhanced activity, suggesting substituent electronic effects modulate potency .

- Methyl 4-chlorophenylacetate may retain similar mechanisms due to structural resemblance, though direct evidence is lacking .

- The 2-hydroxyethyl group in this compound could influence PPARγ binding or metabolic stability, but this requires experimental validation.

Antimicrobial and Antioxidant Activity

- Eugenyl phenylacetate , with a methoxy-allyl substituent, is used in fragrances and exhibits antimicrobial properties .

- Phenolic analogs like tyrosol and hydroxytyrosol (4-(2-hydroxyethyl)phenol derivatives) show antioxidant and anti-inflammatory activities , suggesting this compound may share similar redox-modulating properties.

Toxicity and Regulatory Status

- Methyl phenylacetate is classified as Generally Recognized As Safe (GRAS) for food use, with low acute toxicity .

- The 2-hydroxyethyl group in this compound could reduce bioaccumulation compared to lipophilic analogs, but metabolic pathways (e.g., hydrolysis to phenylacetic acid) must be evaluated for safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.